![molecular formula C13H19NO2 B14261868 1-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]methanamine CAS No. 138536-82-0](/img/structure/B14261868.png)
1-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]methanamine is an organic compound characterized by a phenyl ring substituted with a 5,5-dimethyl-1,3-dioxane moiety and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]methanamine typically involves the reaction of 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzaldehyde with a suitable amine source. The preparation of the 5,5-dimethyl-1,3-dioxane moiety can be achieved through the reaction of carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The final step involves the reductive amination of the aldehyde group to form the methanamine derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that are easily recoverable and recyclable is also a key consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or neutral conditions, CrO₃ in the presence of pyridine.
Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]methanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context and application of the compound.
Comparison with Similar Compounds
5,5-Dimethyl-1,3-dioxane: Shares the dioxane moiety but lacks the phenyl and methanamine groups.
Meldrum’s Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione): Contains a similar dioxane ring but with different substituents and functional groups.
4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde: A precursor in the synthesis of the target compound.
Uniqueness: 1-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]methanamine is unique due to the combination of the dioxane ring, phenyl group, and methanamine moiety, which imparts distinct chemical and biological properties
Properties
CAS No. |
138536-82-0 |
|---|---|
Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
[4-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl]methanamine |
InChI |
InChI=1S/C13H19NO2/c1-13(2)8-15-12(16-9-13)11-5-3-10(7-14)4-6-11/h3-6,12H,7-9,14H2,1-2H3 |
InChI Key |
BSCRAZLEPIDFGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(OC1)C2=CC=C(C=C2)CN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


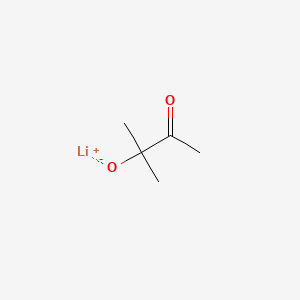
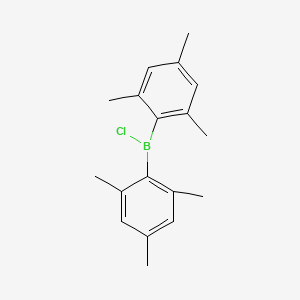
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 2,5-dichlorobenzoate](/img/structure/B14261802.png)
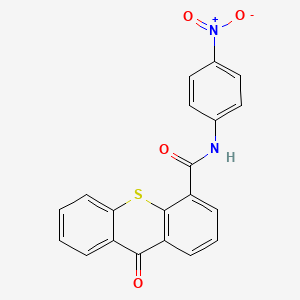

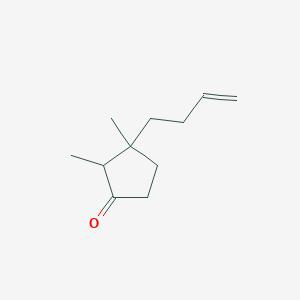
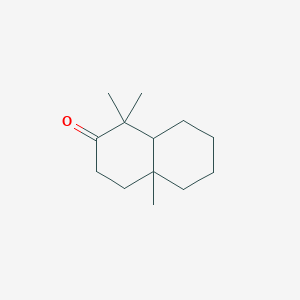
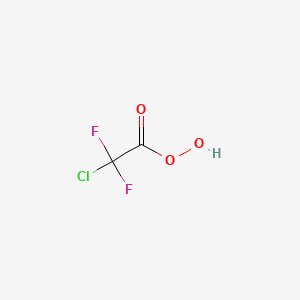
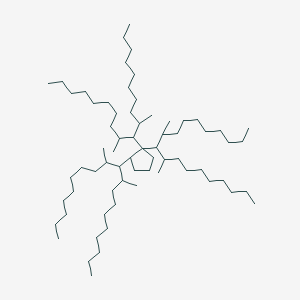
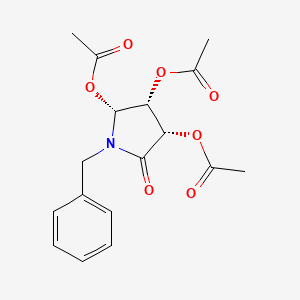
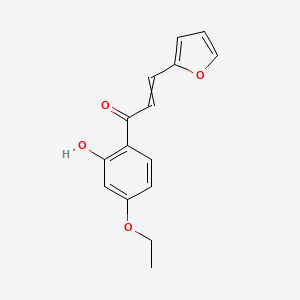
![2-Chloro-10-(4-methylbenzene-1-sulfonyl)pyrimido[4,5-b]indolizine](/img/structure/B14261867.png)

diphenyl-lambda~5~-phosphane](/img/structure/B14261882.png)
